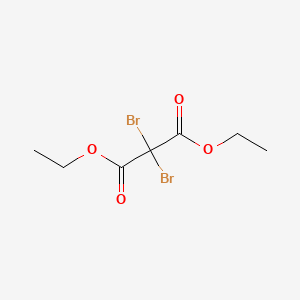

Diethyl dibromomalonate

Description

Significance and Research Trajectories within Organic Synthesis

The importance of diethyl dibromomalonate in organic synthesis stems from its role as a highly reactive building block. The two bromine atoms attached to the central carbon atom make it an effective electrophile. This enhanced electrophilic character is central to its diverse applications, which range from the formation of complex carbocyclic systems to the synthesis of novel heterocyclic compounds.

One of the primary research trajectories for this compound is its use in cyclopropanation reactions . It serves as a precursor for the generation of dibromocarbene or its synthetic equivalents, which can then react with alkenes to form gem-dibromocyclopropanes. alkalisci.com These products are valuable intermediates, as the cyclopropane (B1198618) ring is a structural motif found in numerous natural products and biologically active molecules. researchgate.net For instance, visible light-induced photoredox catalysis can facilitate the cyclopropanation of alkenes with this compound. researchgate.net

Furthermore, this compound is a key reagent for the synthesis of gem-dibromoalkanes from aldehydes. researchgate.net This transformation is a valuable tool for carbon chain extension and further functionalization. The compound also participates in free radical addition reactions . For example, initiated by dibenzoyl peroxide, it adds to vinyltrimethylsilane (B1294299), demonstrating higher reactivity in this context than its monobrominated counterpart, diethyl bromomalonate. researchgate.net

In the field of heterocyclic chemistry , this compound is utilized in the synthesis of various ring systems. For example, it can be condensed with 4-methyl-o-phenylenediamine to yield quinoxaline (B1680401) derivatives, which are scaffolds for molecules with potential anti-inflammatory and antimicrobial activities. sphinxsai.com Its reaction with electrochemically generated dianions of rsc.orgfullerene also highlights its utility in creating complex, functionalized adducts. nih.gov

Recent research has also focused on its application as a bromonium source in enantioselective reactions. In combination with a titanium bromide species and a chiral diol, it has been used for the catalytic, enantioselective dibromination of allylic alcohols. acs.orggoogle.com This method provides access to chiral vicinal dibromides, which are important building blocks in asymmetric synthesis. acs.org The compound can also be used for the efficient bromination of substituted phenols. researchgate.net

Historical Context and Evolution of this compound Chemistry

The preparation of this compound is a classic transformation in organic chemistry. Historically, it has been synthesized by the direct bromination of diethyl malonate. sphinxsai.comrsc.org This process typically involves reacting diethyl malonate with bromine, often in a solvent like carbon tetrachloride, and refluxing the mixture until the evolution of hydrogen bromide ceases. sphinxsai.com A Japanese patent from 1952 described a process for preparing diethyl 2,2-dibromomalonate by reacting diethyl malonate with bromine. rsc.org

The evolution of this compound chemistry mirrors the broader advancements in organic synthesis. While its initial preparations were straightforward, its applications have become increasingly sophisticated over time. Initially used in relatively simple condensation and substitution reactions, its utility has expanded to encompass more complex and stereocontrolled transformations.

The development of new catalytic systems has been pivotal in this evolution. For instance, the use of this compound in metal-catalyzed reactions, such as those involving copper or titanium, has opened up new avenues for its application. researchgate.netacs.org The advent of photoredox catalysis has further broadened its synthetic scope, enabling reactions under mild, visible-light-induced conditions. researchgate.net The transition from a simple laboratory reagent to a key component in asymmetric catalysis and complex molecule synthesis underscores the enduring and evolving importance of this compound in chemical research. acs.orggoogle.comnist.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀Br₂O₄ chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 317.96 g/mol chemicalbook.comsigmaaldrich.com |

| CAS Registry Number | 631-22-1 chemicalbook.comsigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.comchembk.com |

| Density | 1.68 g/mL at 25 °C alkalisci.comsigmaaldrich.com |

| Boiling Point | 140-143 °C at 18 mmHg alkalisci.comsigmaaldrich.com |

| Refractive Index | n20/D 1.484 alkalisci.comsigmaaldrich.com |

| InChI Key | PFZYFZRUPFUEOB-UHFFFAOYSA-N chemicalbook.comsigmaaldrich.com |

Table 2: Selected Research Applications of this compound

| Application Area | Reaction Type | Reactants/Conditions | Product Type |

| Cyclopropane Synthesis | Cyclopropanation | Alkenes, visible light, photoredox catalyst researchgate.net | gem-Dibromocyclopropanes |

| Heterocycle Synthesis | Condensation | 4-methyl-o-phenylenediamine sphinxsai.com | Quinoxaline derivatives |

| Asymmetric Synthesis | Enantioselective Dibromination | Allylic alcohols, TADDOL, BrTi(Oi-Pr)₃ acs.org | Chiral vicinal dibromides |

| Functional Group Transformation | Gem-dibromination | Aldehydes researchgate.net | gem-Dibromoalkanes |

| C-C Bond Formation | Free Radical Addition | Vinyltrimethylsilane, dibenzoyl peroxide researchgate.net | Substituted bromomalonic esters |

| Aromatic Functionalization | Bromination | Substituted phenols researchgate.net | 4-Bromophenols |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 2,2-dibromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZYFZRUPFUEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060890 | |

| Record name | Propanedioic acid, dibromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-22-1 | |

| Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dibromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl dibromomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dibromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dibromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl dibromomalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32T45AS5LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Diethyl Dibromomalonate

Direct Halogenation of Malonate Esters

The primary and most traditional method for synthesizing diethyl dibromomalonate involves the direct halogenation of a malonate ester, specifically diethyl malonate. This process is characterized by the substitution of the two acidic alpha-hydrogens with bromine atoms.

Bromination of Diethyl Malonate: Mechanistic Pathways and Reaction Conditions

The bromination of diethyl malonate can proceed through different mechanistic pathways, largely dependent on whether the reaction is conducted under acidic or basic conditions. The reaction typically involves treating diethyl malonate with elemental bromine. wikipedia.orgchemicalbook.comorgsyn.org A high yield of 95% for this compound can be achieved through this direct reaction with bromine. chemicalbook.com

Under acid-catalyzed conditions , the reaction is initiated by the protonation of one of the carbonyl oxygen atoms of the diethyl malonate. chegg.comchegg.com This is followed by deprotonation at the alpha-carbon to form an enol intermediate. This enol then acts as a nucleophile, attacking a molecule of bromine to form the monobrominated product, diethyl bromomalonate. The process can then be repeated, with the monobrominated ester forming another enol, which reacts with a second equivalent of bromine to yield the final this compound.

In base-catalyzed bromination , a base removes one of the highly acidic protons from the α-carbon of diethyl malonate to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that readily attacks bromine. Kinetic studies have shown that under suitable basic conditions, the rate of bromination is independent of the bromine concentration. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org The rate-determining step is the formation of the enolate ion, which is the rate at which the ester loses a proton to the base. royalsocietypublishing.orgresearchgate.net This process is repeated to introduce the second bromine atom.

Common reaction conditions involve the use of solvents like carbon tetrachloride, chloroform, or dichloromethane. orgsyn.org The temperature can range from 0°C to reflux, depending on the specific catalysts and desired selectivity.

Advanced Synthetic Routes to this compound and its Analogues

Beyond direct bromination with Br₂, researchers have explored more advanced and alternative methods for synthesizing this compound and related compounds. These methods often aim for improved safety, selectivity, or milder reaction conditions.

Electrocatalytic Approaches for this compound Synthesis

Electrochemical methods represent a modern approach to synthesis, offering potential advantages in terms of control and sustainability. The electrosynthesis of this compound can be achieved through processes that generate reactive bromine species or by directly involving the malonate ester in an electrochemical cell. For instance, this compound has been used in electrochemical cyclopropanation reactions, where it is reduced to form a nucleophilic dibromomalonate anion. rsc.orgrsc.org This demonstrates the feasibility of generating the key reactive intermediates of malonate esters through electrochemical means. The general principle involves using a sacrificial anode to furnish metal ions that can form complexes with diethyl malonate in an electrolytic medium, or directly oxidizing/reducing the reactants at the electrodes to facilitate the desired transformation. ijesrr.org

Alternative Brominating Agent Strategies

To avoid the handling of hazardous liquid bromine, alternative brominating agents have been investigated. These reagents can offer different reactivity profiles and may lead to higher selectivity under milder conditions.

N-Bromosuccinimide (NBS): NBS is a common and versatile reagent for allylic and benzylic brominations, and it can also be used for the bromination of activated methylene (B1212753) compounds like diethyl malonate. researchgate.net The reaction with NBS can proceed via a radical or ionic pathway, often initiated by light or a radical initiator.

This compound as a Bromonium Source: Interestingly, this compound itself can act as a source of electrophilic bromine ("bromonium") for other reactions. researchgate.net It has been shown to be unreactive toward alkenes on its own but can be activated by a Lewis acid, such as bromotitanium triisopropoxide, to perform enantioselective dibromination of allylic alcohols. acs.org This highlights its role as a transferable bromine agent in advanced synthetic protocols.

Industrial Synthesis Adaptations and Scale-Up Considerations

The transition from a laboratory-scale procedure to an industrial synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. google.comgoogle.comepo.org

A common industrial adaptation involves the continuous, drop-wise addition of bromine to a solution of diethyl malonate. google.com This method allows for better control over the reaction temperature, as the bromination is exothermic. Efficient heat dissipation is a critical scale-up consideration to maintain selectivity and prevent runaway reactions. Real-time monitoring of the reaction, often using gas chromatography (GC), is employed to track the consumption of starting materials and the formation of the desired product. google.comepo.org

The following table outlines key parameters for the industrial synthesis of this compound:

| Parameter | Industrial Consideration | Rationale |

| Reagent Addition | Continuous, controlled addition of bromine | Manages exothermicity, improves safety and selectivity. google.com |

| Temperature Control | Efficient heat exchange systems | Prevents side reactions and ensures consistent product quality. |

| Reaction Monitoring | In-process controls (e.g., GC) | Allows for precise determination of reaction completion. google.comepo.org |

| Solvent | Use of appropriate solvents like ethanol (B145695) or acetonitrile | Optimized for solubility, reaction rate, and ease of removal. google.com |

| Work-up/Purification | Extraction and distillation | Isolation of the final product to required purity specifications. chemicalbook.com |

Reactivity Profiles and Mechanistic Investigations of Diethyl Dibromomalonate

Nucleophilic Substitution Reactions of the Dibromomethyl Moiety

The carbon atom bonded to the two bromine atoms in diethyl dibromomalonate is highly electrophilic, making it a prime target for attack by various nucleophiles. These reactions typically proceed via the displacement of one or both bromide ions, which are excellent leaving groups.

This compound readily reacts with a variety of nucleophiles. With alkoxides, such as sodium methoxide (B1231860), it can undergo substitution, although the reaction conditions can also favor elimination pathways leading to carbene formation (see Section 3.2). chemdad.com For instance, it reacts with allyl(pyridine)cobaloximes, resulting in the formation of the corresponding allyl-substituted esters. chemdad.com

While direct reactions with simple amines or thiols are less commonly documented in dedicated studies, the principles of nucleophilic substitution on gem-dihalo compounds are well-established. The reaction of related malonate derivatives, such as diazidated diethyl malonate, with amines and lithiated alcohols demonstrates the susceptibility of the malonate core to sequential nucleophilic substitutions. nih.gov Generally, the reaction of this compound with a primary or secondary amine would be expected to yield aminomalonates or more complex heterocyclic structures, depending on the stoichiometry and reaction conditions.

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile Category | Specific Reagent Example | Product Type | Reference |

| Alkoxides | Sodium Methoxide | Alkoxy-substituted malonate / Carbene adduct | chemdad.com |

| Organometallics | Allyl(pyridine)cobaloxime | Allyl-substituted malonate | chemdad.com |

| Amines | Primary/Secondary Amines | Aminomalonates | nih.govnih.gov |

A significant application of this compound's reactivity involves sequential reactions where an initial intermolecular reaction is followed by an intramolecular nucleophilic displacement to form a cyclic product. A prominent example is in the synthesis of cyclopropane (B1198618) derivatives. soton.ac.uk

This process does not involve a free carbene intermediate. Instead, a carbanion is generated from the dibromomalonate, which then acts as a nucleophile in a Michael addition reaction with an electron-deficient alkene. The resulting intermediate then undergoes a subsequent intramolecular S_N2 reaction, where the newly formed enolate attacks the carbon atom bearing the remaining bromine, displacing the bromide ion and closing the three-membered ring. soton.ac.uk This catalyst-free photocyclopropanation highlights a powerful pathway for constructing complex cyclopropanes. soton.ac.uk

Mechanism: Cyclization via Michael Addition and Intramolecular Substitution

Carbanion Formation: Single electron transfer (SET) to this compound generates a malonate carbanion.

Michael Addition: The carbanion attacks an activated alkene (e.g., 2-benzylidenemalononitrile).

Intramolecular Substitution: The resulting intermediate cyclizes via nucleophilic attack, displacing the second bromide to form the cyclopropane ring. soton.ac.uk

Carbene and Carbenoid Generation from this compound

The gem-dihalo functionality of this compound makes it an effective precursor for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate used in cycloaddition reactions.

Dibromocarbene can be generated from this compound under basic conditions. The reaction with a strong, non-nucleophilic base can induce an alpha-elimination. A common method involves the reaction of this compound with sodium methoxide. chemdad.com The base facilitates the elimination of HBr (conceptually, though there is no alpha-hydrogen, the mechanism involves formation of a carbanion which then loses a bromide ion) to form the transient dibromocarbene species.

Once formed, dibromocarbene is a potent electrophile that readily reacts with electron-rich systems. Its primary mode of reaction is cycloaddition with alkenes to form 1,1-dibromocyclopropane (B14071962) derivatives.

The in-situ generation of dibromocarbene from this compound in the presence of an olefin is a classical method for synthesizing gem-dibromocyclopropanes. A well-documented example is the reaction of this compound with sodium methoxide in cyclohexene (B86901), which acts as both the solvent and the carbene trap. The dibromocarbene generated adds across the double bond of cyclohexene to produce 7,7-dibromonorcarane. chemdad.com This type of [1+2] cycloaddition is characteristic of carbene chemistry and is distinct from the cyclopropanation pathway described in section 3.1.2.

The table below outlines conditions for cyclopropanation using this compound.

| Reaction Type | Reagents | Alkene Substrate | Key Intermediate | Reference |

| Carbene Addition | Sodium Methoxide | Cyclohexene | Dibromocarbene (:CBr₂) | chemdad.com |

| Michael-Initiated Cyclization | Hünig's base, UV light | 2-Benzylidenemalononitrile | Malonate Carbanion | soton.ac.uk |

Radical Reaction Pathways Initiated by this compound

The carbon-bromine bonds in this compound can undergo homolytic cleavage under appropriate conditions, enabling the compound to participate in and initiate radical reactions. The presence of two ester groups stabilizes the resulting radical intermediate.

A key process is radical addition across double bonds. For instance, this compound adds to vinyltrimethylsilane (B1294299) in a reaction initiated by the thermal decomposition of dibenzoyl peroxide. researchgate.net This free-radical chain reaction produces the corresponding addition product. Research indicates that this compound exhibits higher reactivity in such radical additions compared to its monobrominated counterpart, diethyl bromomalonate. researchgate.net It can also undergo homolytic addition to methyl methacrylate (B99206) when initiated by systems like iron pentacarbonyl (Fe(CO)₅). researchgate.net

Furthermore, the structure of this compound makes it a suitable candidate for acting as an initiator in Atom Transfer Radical Polymerization (ATRP). cmu.eduethz.ch ATRP is a controlled radical polymerization technique that relies on the reversible activation of a dormant species (an alkyl halide) by a transition-metal complex. The C-Br bonds in this compound can be reversibly cleaved by a catalyst (e.g., a Cu(I) complex) to generate a carbon-centered radical that initiates polymerization. ethz.ch This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. The functionality is analogous to other common ATRP initiators like diethyl 2-bromo-2-methylmalonate. researchgate.net

The general steps for a radical chain reaction involving this compound are:

Initiation: A radical initiator (e.g., peroxide, heat, light) generates initial radicals. lumenlearning.comlibretexts.org

Propagation: A radical abstracts a bromine atom from this compound to form a stabilized malonate radical, which then adds to an alkene. This new radical can then propagate the chain. researchgate.netlumenlearning.com

Termination: Two radical species combine to end the chain reaction. lumenlearning.comlibretexts.org

Free Radical Addition Reactions with Unsaturated Substrates

The addition of this compound across carbon-carbon double bonds is a notable feature of its reactivity, proceeding via a free-radical chain mechanism. This process typically involves three key stages: initiation, propagation, and termination. Initiation can be achieved thermally or photochemically, often employing a radical initiator such as a peroxide or an azo compound, or through the use of transition metals.

During the propagation stage, a bromine atom is abstracted from this compound by an initiating radical, generating the key bis(ethoxycarbonyl)bromomethyl radical. This radical then adds to the unsaturated substrate. The regioselectivity of the addition is governed by the formation of the most stable radical intermediate. reddit.comrsc.org

Research has demonstrated the successful addition of this compound to various unsaturated compounds. For instance, its addition to vinyltrimethylsilane, initiated by dibenzoyl peroxide, yields the corresponding diethyl (2-bromo-2-trimethylsilylethyl)-bromomalonate. Studies have indicated that this compound exhibits higher reactivity in this specific addition compared to its monobrominated counterpart, diethyl bromomalonate. researchgate.net

Another significant example is the homolytic addition to methyl methacrylate, which can be effectively initiated by pentacarbonyliron, Fe(CO)₅. This reaction proceeds to form α-bromo-α-carbethoxy-γ-methyl-γ-carbomethoxybutyrolactone in yields of up to 70%. researchgate.net The intramolecular cyclization of the intermediate radical to form the lactone is a key step in this transformation.

Table 1: Examples of Free Radical Additions with this compound

| Unsaturated Substrate | Initiator | Product | Yield (%) |

|---|---|---|---|

| Vinyltrimethylsilane | Dibenzoyl Peroxide | Diethyl (2-bromo-2-trimethylsilylethyl)-bromomalonate | N/A |

Electron Transfer Initiated Processes

Free radical reactions involving this compound can also be initiated through single electron transfer (SET) from a suitable donor, such as a metal. This process involves the transfer of an electron to the this compound molecule, leading to the formation of a radical anion which then fragments by losing a bromide ion to generate the bis(ethoxycarbonyl)bromomethyl radical.

While the direct initiation of this compound reactions via SET is a subject of ongoing investigation, analogous processes with similar α-haloesters are well-documented. For example, radical additions of α-iodoalkanoates to alkenes are efficiently initiated by electron transfer from copper powder. researchgate.net It has been noted that the corresponding bromo compounds, such as this compound, generally exhibit lower yields in these copper-mediated reactions, suggesting a less favorable electron transfer step compared to their iodo-analogues. researchgate.net

Furthermore, in reactions initiated by transition metal carbonyls like pentacarbonyliron, there is evidence supporting a mechanism that involves an initial radical formation followed by reduction of this radical to an anion. This subsequent reduction is an electron transfer step that influences the final product distribution.

Halophilic Attack Mechanisms Involving this compound

A halophilic attack is a reaction pathway where a nucleophile attacks a halogen atom rather than the adjacent carbon atom. This type of reactivity is typically observed with soft nucleophiles and halogen atoms that are rendered electrophilic by strong electron-withdrawing groups, a condition met in the structure of this compound.

Despite the presence of two electron-withdrawing ester groups activating the bromine atoms, specific and well-documented examples of this compound undergoing halophilic attack are not prominent in the surveyed chemical literature. Reactions involving nucleophiles often proceed via alternative pathways, such as nucleophilic substitution at the carbon atom. While reagents like triphenylphosphine (B44618) are known to react with sources of elemental bromine, their specific interaction with this compound via a halophilic mechanism to generate a bromophosphonium salt and a malonate carbanion is not a commonly cited transformation for this particular substrate.

Condensation Reactions of this compound

Knoevenagel Condensation for α,β-Unsaturated Ester Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. organic-chemistry.orgchem-station.com The mechanism relies on the deprotonation of the active methylene group to form a nucleophilic carbanion or enolate, which then attacks the carbonyl carbon. adichemistry.com

This compound is not a suitable substrate for the Knoevenagel condensation in its traditional role as the active methylene component. The central carbon atom of this compound is bonded to two bromine atoms and lacks the two acidic protons required for deprotonation and subsequent carbanion formation. Therefore, it cannot act as the nucleophile under the basic conditions of the Knoevenagel condensation.

Analogous Condensation Reactions

While not participating in the Knoevenagel condensation, this compound can engage in other types of reactions with carbonyl compounds that result in carbon-carbon bond formation and can be considered analogous condensation processes.

One prominent example is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with a metal, typically zinc, to form an organozinc intermediate known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is sufficiently nucleophilic to add to the carbonyl group of an aldehyde or ketone. The resulting adduct, upon acidic workup, yields a β-hydroxy ester. chem-station.com Although diethyl bromomalonate is the more common reagent, the principle of the reaction can be extended to gem-dihalo esters like this compound. The reaction proceeds via oxidative insertion of zinc into a carbon-bromine bond to form the organozinc nucleophile.

Table 2: Comparison of Knoevenagel and Reformatsky Reactions

| Feature | Knoevenagel Condensation | Reformatsky Reaction |

|---|---|---|

| Malonate Reagent Role | Nucleophile Precursor (requires α-protons) | Electrophile/Nucleophile Precursor |

| Key Reagent | Active Methylene Compound (e.g., Diethyl Malonate) | α-Halo Ester (e.g., Diethyl Bromomalonate) |

| Promoter/Mediator | Base (e.g., Piperidine, Amines) | Metal (e.g., Zinc) |

| Key Intermediate | Enolate/Carbanion | Organozinc Enolate |

| Initial Product | β-Hydroxy Adduct | β-Hydroxy Ester |

| Applicability to this compound | No (lacks acidic α-protons) | Yes (possesses C-Br bond for Zn insertion) |

Another type of analogous reaction involves the use of pentacarbonyliron. In the presence of Fe(CO)₅ and a proton donor like water, this compound reacts with aldehydes and ketones. However, this is not a direct condensation but rather a reductive process where the dibromo compound is effectively reduced to give hydrodehalogenation products.

Applications of Diethyl Dibromomalonate in Complex Organic Synthesis

Synthesis of Heterocyclic Compounds

The reactivity of diethyl dibromomalonate makes it a key starting material for creating various heterocyclic structures. By reacting with dinucleophilic reagents, it facilitates cyclization reactions that lead to important classes of nitrogen-containing heterocycles.

This compound serves as a precursor in the synthesis of quinoxaline (B1680401) derivatives, which are an important class of benzoheterocycles with a wide range of biological activities. nih.gov The synthesis involves the condensation of this compound with substituted o-phenylenediamines.

For instance, the reaction of this compound with 4-methyl-o-phenylenediamine in methanol (B129727) yields ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate. beilstein-journals.org This quinoxaline derivative can then be further modified, such as through hydrazinolysis, to produce other functionalized quinoxalines for screening of biological activities, including anti-inflammatory and antimicrobial properties. beilstein-journals.org

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Melting Point |

| This compound | 4-methyl-o-phenylenediamine | Methanol | Ethyl 2-hydroxy-6-methyl-quinoxaline-3-carboxylate | 71.4% | 170°C |

Table 1: Synthesis of a Quinoxaline Derivative Using this compound. beilstein-journals.org

The synthesis of pyrazoles, a five-membered heterocycle with two adjacent nitrogen atoms, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While this compound is a derivative of a dicarbonyl compound, its direct application as a primary building block for the pyrazole (B372694) core through reaction with hydrazines is not a prominently documented synthetic route in the reviewed scientific literature. Standard methods for pyrazole synthesis often utilize precursors such as β-diketones, α,β-unsaturated carbonyls, or activated enol ethers which readily undergo cyclocondensation with hydrazines. beilstein-journals.orgmdpi.com

This compound is a crucial intermediate in the synthesis of precursors for 1,3,4-triazine-based derivatives, which have applications in agrochemicals, particularly as herbicides. organic-chemistry.org Specifically, it is used to prepare 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a key intermediate for forming the 1,3,4-triazine ring. mdpi.comorganic-chemistry.org

This process involves reacting this compound with methylhydrazine. mdpi.com This method avoids the hazardous oxidation step required when starting from diethyl malonate, offering a more efficient and safer synthetic pathway. organic-chemistry.org The reaction can be performed under various conditions, leading to the desired intermediate in good yields and purity. youtube.commdpi.com

| This compound (g) | Methylhydrazine (g) | Solvent | Conditions | Purity | Yield | Reference |

| 13.2 | 13.6 (41% solution) | Ethanol (B145695) | 20-40°C, 6 hours | 81.6% | 77.7% | mdpi.com |

| 6.4 (in a 9.7g mixture) | 11.3 (41% solution) | Ethanol / Acetic Acid | 58-70°C, 1 hour | 75.05% | 75.5% | youtube.comorganic-chemistry.org |

Table 2: Synthesis of a Triazine Intermediate from this compound. youtube.commdpi.comorganic-chemistry.org

Construction of Biologically Active Molecules and Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of molecules with significant biological and pharmaceutical relevance. It acts as a foundational component for building complex structures that can interact with biological targets.

This compound is a valuable starting material for the synthesis of heterocyclic scaffolds that are subsequently elaborated into potent enzyme inhibitors and receptor ligands. Quinoxaline derivatives, which can be synthesized from this compound, are known to be a privileged structure in medicinal chemistry. nih.gov These structures have been investigated as selective adenosine (B11128) triphosphate (ATP) inhibitors for various kinases, a critical class of enzymes involved in cellular signaling pathways. The synthesis begins with the formation of the quinoxaline core, which is then functionalized to create targeted inhibitors.

The role of this compound as a synthetic building block is particularly evident in the development of potential anticancer and antimicrobial agents. The quinoxaline nucleus, readily accessible from this compound, is a core component of various antibiotics and compounds screened for anticancer activity. nih.govbeilstein-journals.org

For example, a series of novel hydrazone and quinoxaline derivatives were synthesized starting from this compound. beilstein-journals.org These compounds were then evaluated for their biological activity. Several of the synthesized molecules exhibited significant anti-inflammatory and antibacterial activity against Staphylococcus aureus and Escherichia coli. beilstein-journals.org This highlights the utility of this compound in generating molecular diversity for the discovery of new therapeutic agents.

| Organism | Compound IV | Compound VIII | Compound IX | Compound X | Compound XII | Compound XIII |

| S. aureus | ++ | + | + | ++ | ++ | + |

| E. coli | + | ++ | + | ++ | + | ++ |

Table 3: Antibacterial Activity Screening of Quinoxaline Derivatives Synthesized from a this compound Precursor. (+) indicates moderate activity, (++) indicates good activity. beilstein-journals.org

Chiral Molecule Synthesis and Stereoselective Transformations

This compound serves as a valuable reagent in the field of asymmetric synthesis, primarily in reactions where stereochemical control is crucial. Its applications are centered on its role as a bromine source and its participation in addition reactions that can be influenced by chiral factors.

One of the key applications is in the catalytic enantioselective dibromination of allylic alcohols. In these transformations, a combination of a dibromomalonate, acting as a source for a bromonium ion (Br+), and a titanium bromide species as the bromide source can achieve dibromination with high enantioselectivity. researchgate.net The stereochemical outcome is often directed by a chiral ligand, such as a tartaric acid-derived diol, which accelerates the reaction for one enantiomer over the other. researchgate.net

Furthermore, this compound engages in diastereoselective addition reactions. For instance, in free-radical additions to chiral molecules, the existing stereocenter can influence the approach of the radical derived from the malonate. The diastereoselectivity of such 1,3-asymmetric induction processes is rationalized by analyzing the steric interactions in the transition state, which dictates the preferred formation of one diastereomer over another. researchgate.net

Applications in Materials Science and Polymer Chemistry

In materials science, this compound is recognized for its utility in creating polymers with controlled architectures and in the synthesis of specialized materials.

Initiators in Polymerization Reactions

This compound is not a conventional thermal or photoinitiator that decomposes to generate free radicals. Instead, its chemical structure makes it highly suitable as an initiator for controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). ethz.chwikipedia.org

In ATRP, the C-Br bonds in this compound can be reversibly cleaved by a transition metal catalyst (typically copper-based). This process generates a radical that initiates polymerization and a higher-oxidation-state metal complex. wikipedia.org This reversible activation-deactivation cycle allows for the controlled, sequential addition of monomer units, leading to polymers with predictable molecular weights and low polydispersity. A related compound, diethyl 2-bromo-2-methylmalonate, has been shown to initiate a specific type of ATRP, demonstrating the capability of this class of molecules. researchgate.net The presence of two bromine atoms offers the potential to create polymers with a central functional group or to initiate polymer chains in two directions.

Table 1: Comparison of Initiator Types

| Initiator Type | Mechanism | Role of this compound | Resulting Polymer |

|---|---|---|---|

| Conventional (e.g., AIBN, BPO) | Thermal decomposition to form free radicals. | Not applicable. | Broad molecular weight distribution. |

| ATRP Initiator | Reversible halogen atom transfer catalyzed by a transition metal. | Acts as the initiator by donating a bromine atom. | Well-defined, controlled architecture. |

Role in Specialty Chemical and Material Production

This compound is a versatile reagent for producing a variety of specialty chemicals, leveraging the reactivity of its two bromine atoms. These reactions often lead to complex molecular architectures that are valuable intermediates.

Notable applications include:

Synthesis of Dibromocyclopropanes: It reacts with alkenes, such as cyclohexene (B86901), in the presence of a base like sodium methoxide (B1231860) to form gem-dibromocyclopropane derivatives (e.g., dibromonorcarane). These structures are important precursors for more complex cyclic systems. chemdad.com

Bromination of Phenols: It can be used as a reagent for the regioselective bromination of substituted phenols to produce 4-bromophenols. researchgate.net

Radical Addition Reactions: In the presence of a radical initiator like dibenzoyl peroxide, it adds across double bonds. For example, its reaction with vinyltrimethylsilane (B1294299) yields diethyl (2-bromo-2-trimethylsilylethyl)-bromomalonate. researchgate.net

Synthesis of Lactones: The homolytic addition to methyl methacrylate (B99206), initiated by iron pentacarbonyl, produces α-bromo-α-carbethoxy-γ-methyl-γ-carbomethoxybutyrolactone in high yield. researchgate.net

Table 2: Examples of Specialty Chemicals from this compound

| Reactant(s) | Reagents | Product | Application Area |

|---|---|---|---|

| Cyclohexene | Sodium Methoxide | Dibromonorcarane | Intermediate for cyclic compounds |

| Substituted Phenols | Heat | 4-Bromophenols | Organic Synthesis Intermediate |

| Vinyltrimethylsilane | Dibenzoyl Peroxide | Diethyl (2-bromo-2-trimethylsilylethyl)-bromomalonate | Silyl-functionalized intermediate |

Electrolyte Additives in Energy Storage Systems

There is currently no direct, widely-cited research demonstrating the use of this compound itself as an electrolyte additive in commercial or advanced-stage lithium-ion batteries. The primary role of electrolyte additives is to improve battery performance by forming a stable solid-electrolyte interphase (SEI) on the electrode surfaces, enhancing safety, and extending cycle life.

However, related malonate structures have been investigated for this purpose. For instance, lithium malonatoborate salts and bis(trimethylsilyl) fluoromalonate derivatives have been studied as additives. osti.govresearchgate.net These compounds can be sacrificially reduced or oxidized on the electrode surfaces to form protective passivation layers. These layers help suppress the decomposition of the electrolyte at high voltages and prevent solvent co-intercalation into graphite (B72142) anodes. osti.govresearchgate.net While this compound is not a reported additive, the study of other malonate derivatives indicates that this chemical family has potential in the development of advanced electrolytes for energy storage systems.

Synthesis of Agrochemicals

The direct application of this compound in the synthesis of specific, commercialized agrochemicals is not well-documented in publicly accessible literature. However, its parent and related compounds are foundational in this industry. Diethyl malonate is a precursor to several pesticides. wikipedia.org Furthermore, the closely related diethyl bromomalonate is noted for its use as a building block in the synthesis of agrochemical compounds. sonalplasrubind.com This suggests that while direct pathways from the dibromo- variant are not commonly published, its chemical functionality is relevant to the construction of molecules used in agriculture. The compound's ability to participate in forming heterocyclic rings and other complex structures makes it a potential, if not currently exploited, intermediate for novel pesticides and herbicides.

Generation of α,β-Unsaturated Esters and Related Systems

This compound serves as a valuable reagent in the synthesis of α,β-unsaturated esters and their derivatives. A primary pathway for this transformation involves a metal-mediated reaction with carbonyl compounds, such as aldehydes and ketones, which is analogous to the Reformatsky reaction. researchgate.netwikipedia.org This process typically utilizes a metal, like zinc or iron, to facilitate the formation of an intermediate that subsequently eliminates to yield the desired unsaturated product.

The reaction mechanism, when mediated by zinc, begins with the oxidative insertion of the metal into one of the carbon-bromine bonds of this compound. This forms an organozinc intermediate, often referred to as a Reformatsky enolate. wikipedia.org This enolate is nucleophilic and adds to the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting adduct, a β-hydroxy diester, can then undergo dehydration (elimination of a water molecule) under the reaction conditions or during acidic workup to afford the final α,β-unsaturated ester. semanticscholar.org

Research has shown that other metals can also effectively promote this reaction. For instance, the use of pentacarbonyliron in reactions of this compound with aldehydes and ketones has been documented. researchgate.net Similarly, related α-haloesters like ethyl dibromoacetate have been shown to react with aldehydes in the presence of samarium(II) iodide (SmI₂) or chromium(II) chloride (CrCl₂) to stereoselectively produce (E)-α,β-unsaturated esters. This proceeds through an initial aldol-type addition followed by a β-elimination step.

Beyond the formation of linear unsaturated esters, this compound is also implicated in the synthesis of cyclic systems. A notable application is its reaction with alkenes to form lactones. For example, the homolytic addition of this compound to methyl methacrylate, initiated by iron pentacarbonyl (Fe(CO)₅), yields α-bromo-α-carbethoxy-γ-methyl-γ-carbomethoxybutyrolactone, a substituted γ-butyrolactone. researchgate.net

The following table summarizes representative reactions involving this compound and similar reagents for the synthesis of unsaturated systems.

| Reactants | Reagents / Conditions | Product Type | Reference |

|---|---|---|---|

| This compound, Aldehydes/Ketones | Zinc metal (Zn), inert solvent (e.g., THF, diethyl ether) | β-Hydroxy diester, subsequently α,β-Unsaturated ester | wikipedia.org |

| This compound, Aldehydes/Ketones | Pentacarbonyliron (Fe(CO)₅) | α,β-Unsaturated ester | researchgate.net |

| Ethyl dibromoacetate, Aldehydes | Samarium(II) iodide (SmI₂) or Chromium(II) chloride (CrCl₂) | (E)-α,β-Unsaturated ester | |

| This compound, Methyl methacrylate | Iron pentacarbonyl (Fe(CO)₅) | Substituted γ-butyrolactone | researchgate.net |

Contribution to Fatty Acid Derivative Synthesis

This compound is a key precursor in the synthesis of various fatty acid derivatives, particularly through its conversion to diethyl malonate. The classic malonic ester synthesis provides a powerful method for preparing a wide range of carboxylic acids, including straight-chain and branched-chain fatty acids, by extending a carbon chain by two atoms at a time. libretexts.orgwikipedia.org

The process begins with the reduction of this compound to diethyl malonate. The methylene (B1212753) hydrogens in diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. libretexts.org Treatment with a suitable base, such as sodium ethoxide, readily deprotonates the α-carbon to form a resonance-stabilized enolate ion. libretexts.org

This enolate is a potent nucleophile that can be alkylated via an SN2 reaction with an alkyl halide. libretexts.org For the synthesis of fatty acids, a long-chain alkyl halide is typically used. This step forms a new carbon-carbon bond and results in an α-substituted malonic ester. The reaction is most efficient with primary alkyl halides; secondary halides give lower yields, and tertiary halides are unsuitable due to competing elimination reactions. uomustansiriyah.edu.iq

The synthesis can be adapted to produce branched-chain fatty acids. This is achieved by performing a second alkylation step. After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen, which can be removed by another equivalent of base to form a new enolate. This second enolate can then react with a different alkyl halide to yield a dialkylated malonic ester. wikipedia.org

The final stage of the malonic ester synthesis involves the hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation. Heating the substituted malonic ester with aqueous acid (like hydrochloric acid) or base (like sodium hydroxide) cleaves the ester bonds. libretexts.org Subsequent heating of the resulting substituted malonic acid leads to the loss of one of the carboxyl groups as carbon dioxide, yielding the desired fatty acid derivative. libretexts.orgwikipedia.org This decarboxylation is a characteristic reaction of compounds with two carbonyl groups separated by a single carbon atom. libretexts.org

The versatility of this method is highlighted in the table below, which outlines the synthesis of different types of carboxylic acids from diethyl malonate.

| Target Carboxylic Acid Type | Alkylation Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Straight-chain (e.g., R-CH₂COOH) | Single alkylation with a primary alkyl halide (R-X). | Sodium ethoxide, R-X, H₃O⁺/heat. | libretexts.orglibretexts.org |

| Branched-chain (e.g., R(R')CHCOOH) | Sequential double alkylation with two different alkyl halides (R-X, then R'-X). | 1. NaOEt, R-X; 2. NaOEt, R'-X; 3. H₃O⁺/heat. | wikipedia.org |

| Cycloalkanecarboxylic acid | Intramolecular alkylation using a dihaloalkane (e.g., 1,4-dibromobutane). | Two equivalents of NaOEt, X-(CH₂)n-X, H₃O⁺/heat. | libretexts.org |

Advanced Analytical and Spectroscopic Characterization of Diethyl Dibromomalonate Products

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are indispensable for separating diethyl dibromomalonate from starting materials, byproducts, and reaction intermediates, as well as for quantifying its purity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for these purposes.

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent sensitivity for quantifying the purity of this compound and detecting trace impurities. The choice of the stationary phase is critical for achieving optimal separation. For instance, a non-polar or mid-polar capillary column is typically effective.

Key parameters in a GC method for this compound analysis would include injector temperature, oven temperature program, and carrier gas flow rate. While specific methods for this compound are often developed in-house, a general approach can be inferred from methods for similar compounds like diethyl malonate. dtic.mil For example, a method for detecting residual diethyl malonate in ethanol (B145695) utilized a Perkin Elmer gas chromatograph with an FID, demonstrating the technique's applicability for purity assessment. dtic.mil Purity levels for commercially available this compound are often stated as around 97%. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale separation of reaction mixtures containing this compound derivatives. It is especially useful for products that are not sufficiently volatile or are thermally labile. In one study, HPLC was used to purify isomeric monoester products from a reaction mixture. scielo.org.za Reversed-phase HPLC with a C18 column and a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient is a common starting point for method development. Detection is typically achieved using an ultraviolet (UV) detector, as the ester functional groups exhibit some UV absorbance.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and a liquid mobile phase. |

| Typical Use | Purity assessment, detection of volatile impurities. | Separation of complex mixtures, analysis of non-volatile or thermally sensitive products. |

| Common Detector | Flame Ionization Detector (FID) | Ultraviolet (UV) Detector |

| Advantages | High resolution, speed, and sensitivity for volatile compounds. | Versatility, applicable to a wide range of compounds, preparative scale-up is possible. |

| Limitations | Requires the analyte to be volatile and thermally stable. | Can be more time-consuming, may require larger solvent volumes. |

Spectroscopic Methods for Structural Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are powerful tools for elucidating the precise molecular structure of this compound and the intermediates and products formed in its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for unambiguous structure determination and for probing reaction mechanisms in solution. nih.goved.ac.uk Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

In the context of this compound reactions, NMR is used to monitor the progress of a reaction in real-time by taking spectra at regular intervals. scielo.org.za This allows for the identification of transient intermediates and the determination of reaction kinetics. For example, in reactions where this compound acts as a brominating agent, the disappearance of its characteristic signals and the appearance of new signals corresponding to the brominated product and diethyl malonate can be tracked. researchgate.net

A ¹H NMR-based kinetic study of an intramolecular trans-esterification provided insights into the reaction mechanism and allowed for the determination of kinetic and thermodynamic parameters. scielo.org.za This highlights the utility of NMR in understanding complex reaction pathways. The chemical shifts in the ¹H NMR spectrum of the related diethyl bromomalonate, for instance, show a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (OCH₂) of the ethyl groups, and a singlet for the methine proton (CHBr). chemicalbook.com

Table 2: Representative ¹H NMR Spectral Data for Malonate Esters

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Diethyl Bromomalonate | -CH(Br)- | ~4.85 | Singlet |

| -O-CH₂-CH₃ | ~4.30 | Quartet |

Note: Data is illustrative and sourced from typical values for similar compounds. chemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the characteristic carbonyl (C=O) stretching vibration of the ester groups in this compound and its products. The IR spectrum of this compound shows a strong absorption band in the region of 1740-1760 cm⁻¹, which is characteristic of the C=O stretch in esters. nist.govcdnsciencepub.com The C-O stretching vibrations of the ester group typically appear in the 1100-1300 cm⁻¹ region. The presence of the C-Br bonds can also be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman Spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. mt.com While the carbonyl group can also be observed in the Raman spectrum, other functional groups might provide more intense signals. For instance, C-C and C-Br bonds can be readily identified. The complementary nature of IR and Raman spectroscopy can be exploited to gain a more complete picture of the functional groups present in a reaction product. For example, in a reaction where the C-Br bonds of this compound are cleaved, the disappearance of the corresponding Raman signal would be a clear indicator of the reaction's progress.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |

|---|---|---|---|

| C=O (Ester) | Stretching | 1740 - 1760 (Strong) | Present |

| C-O (Ester) | Stretching | 1100 - 1300 (Strong) | Present |

| C-Br | Stretching | < 800 | Often strong |

Note: Frequencies are approximate and can vary based on the molecular environment. nist.govchemicalbook.com

Theoretical and Computational Chemistry Studies on Diethyl Dibromomalonate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping out the potential energy surfaces of chemical reactions, thereby elucidating detailed reaction mechanisms. While comprehensive DFT studies specifically targeting all reactions of diethyl dibromomalonate are not extensively documented in publicly accessible literature, the principles of these computational methods can be applied to understand its known reactivity.

One area of interest is the elucidation of reaction pathways involving nucleophilic attack on this compound. For instance, the reaction with nucleophiles can potentially proceed via a standard nucleophilic substitution at the carbon atom or through a less common "bromophilic attack," where the nucleophile initially attacks one of the bromine atoms. A computational study could calculate the activation energies for both pathways. By locating the transition state structures and calculating their corresponding energies, the preferred reaction mechanism can be predicted.

For example, in a hypothetical DFT study of the reaction between this compound and a simple nucleophile like methoxide (B1231860), the following parameters would be of interest:

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔE‡ (C-attack) | Activation energy for the nucleophilic attack on the α-carbon. | 25 |

| ΔE‡ (Br-attack) | Activation energy for the bromophilic attack on a bromine atom. | 20 |

| ΔErxn | Overall reaction energy. | -15 |

Note: These values are hypothetical and for illustrative purposes only.

Such a calculation would suggest that the bromophilic attack is the kinetically favored pathway due to a lower activation barrier.

Furthermore, this compound is known to participate in radical reactions. Quantum chemical calculations can provide valuable information on the homolytic cleavage of the C-Br bond to form a malonate radical. chemistrysteps.compressbooks.pub The bond dissociation energy (BDE) is a key parameter that can be computationally determined to assess the feasibility of radical formation under specific conditions (e.g., thermal or photochemical initiation).

Molecular Modeling and Simulation of Interactions

An MD simulation of this compound in a solvent like water or a common organic solvent would involve placing a number of this compound molecules in a simulation box filled with solvent molecules. The system's evolution would then be simulated over time by solving Newton's equations of motion for all atoms. From such a simulation, various properties can be extracted, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. For example, the RDF between the bromine atoms of this compound and the hydrogen atoms of water could reveal details about hydrogen bonding or other intermolecular interactions.

Solvation Free Energy: This is the free energy change associated with transferring the molecule from the gas phase to the solvent, providing a measure of its solubility.

Conformational Analysis: MD simulations can explore the different conformations of the diethyl ester groups and their rotational barriers, which can influence the molecule's reactivity.

These simulations can provide a microscopic picture of how the solvent structure around this compound influences its reactivity in, for example, nucleophilic substitution or radical reactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. nih.govnih.gov While no specific QSAR models have been published for a series of compounds centered around this compound, the principles of QSAR can be used to predict its properties and reactivity based on its structural features.

Cheminformatics databases and software can be used to calculate a variety of molecular descriptors for this compound. These descriptors can then be used in broader QSAR models for predicting properties like toxicity, environmental fate, or general reactivity.

Some relevant molecular descriptors for this compound that can be calculated using cheminformatics tools include:

| Descriptor | Description | Predicted Value |

| LogP | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. | 1.599 (Crippen Method) chemeo.com |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area, which is related to a molecule's ability to permeate biological membranes. | 52.6 Ų |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 54.3 cm³ |

These values are typically predicted using computational algorithms.

These descriptors can be used as input for existing QSAR models to estimate, for instance, the compound's potential for environmental persistence or its likelihood of being a skin sensitizer. For example, a general QSAR model for the reactivity of halogenated organic compounds might use descriptors like the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial charge on the halogen atoms to predict reaction rates with certain nucleophiles. nih.gov

Computational Design and Prediction of Novel Reactivity

Computational chemistry can be a powerful tool for the in silico design of new reactions and for predicting the novel reactivity of existing compounds like this compound. mdpi.com By computationally screening a range of potential reactants and reaction conditions, new synthetic pathways can be identified and optimized before being attempted in the laboratory.

For example, theoretical calculations could be employed to explore the feasibility of novel cycloaddition reactions involving this compound or its derivatives. By calculating the activation barriers and reaction energies for different dienophiles or dipolarophiles, promising candidates for new synthetic methodologies could be identified.

Furthermore, computational tools can be used to predict the products of reactions where multiple outcomes are possible. For instance, in a reaction with a polyfunctional nucleophile, calculations of the transition state energies for attack at different electrophilic sites could predict the regioselectivity of the reaction.

The development of machine learning models for reaction prediction also represents a frontier in this area. nih.gov By training these models on large databases of known chemical reactions, it may become possible to predict plausible outcomes for reactions of this compound with a wide array of reactants, potentially uncovering unexpected and synthetically valuable transformations.

Biological Activity and Pharmacological Investigations of Diethyl Dibromomalonate Derivatives

Proposed Mechanisms of Biological Interaction via Electrophilic Reactivity

The biological activity of diethyl dibromomalonate is hypothesized to be significantly influenced by its electrophilic character. The central carbon atom, bonded to two bromine atoms and two carboxyl groups, is electron-deficient and therefore susceptible to attack by nucleophiles. In a biological environment, numerous nucleophilic functional groups are present in macromolecules such as proteins and nucleic acids.

It is proposed that this compound can engage in covalent interactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. nih.govnih.gov Such reactions, if they occur, could lead to the covalent modification of enzymes and other proteins, thereby altering their structure and function. rsc.orglibretexts.orgfiveable.me This covalent modification could result in the inhibition or activation of key cellular enzymes, disruption of protein-protein interactions, or interference with signaling pathways. youtube.com

The reactivity of this compound with biological nucleophiles can be influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov Soft electrophiles, like this compound, are predicted to react preferentially with soft nucleophiles, such as the thiolate anions of cysteine residues. nih.gov

Modulation of Biochemical Pathways

Based on the known inhibitory effects of related malonate compounds, it is plausible that this compound or its derivatives could modulate various biochemical pathways. A classical example of a malonate derivative's biological activity is the competitive inhibition of the enzyme succinate (B1194679) dehydrogenase by malonate. libretexts.orglibretexts.orgnih.govyoutube.com This enzyme plays a crucial role in the citric acid cycle and the electron transport chain. While this compound is structurally different from malonate, the potential for its derivatives to interact with and inhibit enzymes in major metabolic pathways warrants investigation.

Furthermore, the electrophilic nature of this compound suggests that it could potentially interact with and modulate signaling pathways that are sensitive to reactive electrophiles. This could include pathways involved in cellular stress responses, inflammation, and apoptosis. However, it is crucial to emphasize that these are proposed mechanisms based on the chemical properties of the compound and the activities of related molecules. Direct experimental evidence for the modulation of specific biochemical pathways by this compound is currently lacking in the scientific literature.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. drugdesign.org For the development of therapeutic agents based on the this compound scaffold, systematic modifications of its structure would be necessary to optimize potency, selectivity, and pharmacokinetic properties.

Key areas for modification in a hypothetical SAR study of this compound derivatives could include:

Variation of the Halogen Atoms: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) could modulate the electrophilicity of the central carbon and influence the compound's reactivity and selectivity towards biological targets. nih.gov

Modification of the Ester Groups: Altering the ethyl ester groups to other alkyl or aryl esters could impact the compound's solubility, membrane permeability, and metabolic stability.

Introduction of Other Functional Groups: The incorporation of additional functional groups could lead to new interactions with target proteins and enhance binding affinity and selectivity.

By systematically synthesizing and evaluating a library of this compound derivatives, it may be possible to identify compounds with desirable therapeutic properties. For instance, SAR studies on malonic acid derivatives have been conducted to develop potent inhibitors of enzymes like CD73, which is a target in cancer immunotherapy. nih.gov Such studies provide a framework for how SAR could be applied to this compound derivatives.

Below is an interactive data table illustrating a hypothetical SAR study for a series of this compound derivatives targeting a generic enzyme. The data is for illustrative purposes only and is not based on actual experimental results.

| Compound ID | R1 Group | R2 Group | Halogen (X) | IC50 (µM) | Notes |

| DDM-001 | Ethyl | Ethyl | Br | 50 | Parent Compound |

| DDM-002 | Methyl | Methyl | Br | 75 | Smaller ester groups decrease activity |

| DDM-003 | Isopropyl | Isopropyl | Br | 40 | Bulkier ester groups slightly improve activity |

| DDM-004 | Ethyl | Ethyl | Cl | 100 | Less electrophilic halogen decreases activity |

| DDM-005 | Phenyl | Phenyl | Br | 25 | Aromatic ester groups enhance activity |

Development of Biomarkers in Medical Research

In the context of medical research and potential therapeutic applications, the development of biomarkers would be essential to monitor the exposure, pharmacodynamic effects, and potential toxicity of this compound derivatives. Biomarkers are measurable indicators of a biological state or condition.

Potential biomarkers for this compound could include:

Parent Compound and Metabolites: The measurement of the parent compound or its metabolites in biological fluids such as urine or blood could serve as a direct indicator of exposure. nih.gov The metabolic fate of this compound is not well-documented, but hydrolysis of the ester groups to form dibromomalonic acid is a likely metabolic pathway.

Protein Adducts: Given the proposed mechanism of action involving covalent modification of proteins, the detection of specific protein adducts could serve as a biomarker of target engagement and biological effect.

Downstream Pathway Markers: If this compound is found to modulate a specific biochemical pathway, changes in the levels of downstream molecules in that pathway could be used as pharmacodynamic biomarkers.

The process of biomarker discovery and validation is a rigorous one, often starting with untargeted metabolomic or proteomic approaches to identify potential candidates, followed by the development of targeted and validated assays for their measurement. nih.gov

Environmental and Green Chemistry Perspectives in Diethyl Dibromomalonate Research

Investigation of Degradation Pathways and Environmental Fate

The environmental fate of a chemical compound is determined by its persistence, potential for bioaccumulation, and the pathways through which it degrades in various environmental compartments such as soil, water, and air. While specific, in-depth studies on the degradation of diethyl dibromomalonate are not extensively available in peer-reviewed literature, an assessment can be made based on its chemical structure and data from safety documents, alongside general knowledge of the environmental behavior of halogenated organic compounds.

Persistence and Degradability:

Information from safety data sheets presents a somewhat conflicting view on the persistence of this compound. Some sources suggest that its persistence is unlikely. This assessment may be based on the presence of ester functional groups, which can be susceptible to hydrolysis under certain environmental conditions. However, other data indicates that it may have high persistence in water and soil. The carbon-bromine bonds in the molecule are generally more resistant to degradation than carbon-hydrogen bonds, which could contribute to its persistence in the environment.

Bioaccumulation Potential:

Degradation Pathways:

The primary theoretical degradation pathways for this compound in the environment would include abiotic processes like hydrolysis and photodegradation, and biotic processes such as biodegradation by microorganisms.

Hydrolysis: The ester linkages in this compound can undergo hydrolysis, breaking down the molecule into dibromomalonic acid and ethanol (B145695). The rate of hydrolysis is dependent on factors such as pH and temperature. In neutral or acidic conditions, this process is generally slow, but it can be significantly accelerated in alkaline environments.

Photodegradation: While no specific studies on the photodegradation of this compound were found, it is known that some brominated organic compounds can be susceptible to degradation by sunlight. This process can involve the cleavage of the carbon-bromine bond, leading to the formation of less halogenated and potentially more biodegradable intermediates.

Biodegradation: The biodegradability of this compound by environmental microorganisms has not been well-documented. Generally, highly halogenated organic compounds tend to be more resistant to microbial degradation. The presence of two bromine atoms on the alpha-carbon may hinder enzymatic attacks that would typically initiate the breakdown of the molecule.

Interactive Data Table: Environmental Fate Profile of this compound

| Environmental Aspect | Finding | Source |

| Persistence | Unlikely to be persistent | Safety Data Sheet |

| High persistence in water/soil | Safety Data Sheet | |

| Bioaccumulation | Low potential | Safety Data Sheet |

| High potential | Safety Data Sheet | |

| Mobility in Soil | Expected to have low mobility due to low water solubility | Safety Data Sheet |

It is evident that there is a significant knowledge gap regarding the precise environmental fate and degradation pathways of this compound. Further research is crucial to accurately assess its environmental risk and to develop strategies for its potential remediation from contaminated sites.

Development of Eco-Friendly Synthetic Protocols and Sustainable Practices

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of this compound and its derivatives. These efforts aim to reduce the use of hazardous reagents, minimize waste generation, and improve energy efficiency.

Alternative Brominating Agents:

Traditionally, the synthesis of this compound involves the use of elemental bromine, which is a hazardous and corrosive substance. Green chemistry approaches seek to replace bromine with safer and more sustainable brominating agents. While specific examples for this compound are limited, research in the broader field of organic synthesis has explored the use of N-bromosuccinimide (NBS) and other N-bromo reagents, which are solid and easier to handle than liquid bromine.

Photocatalysis and Visible-Light-Induced Reactions:

A significant advancement in green synthesis is the use of visible light as a renewable energy source to drive chemical reactions. Research has demonstrated a visible-light-induced, photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonate. rsc.org This method proceeds efficiently in a green solvent and at room temperature, offering a more sustainable alternative to traditional methods that often require harsh reaction conditions. rsc.org

Solvent-Free and Catalyst-Free Conditions:

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Some reactions involving this compound have been shown to proceed efficiently under solvent-free conditions. For instance, the synthesis of substituted 4-bromophenols can be achieved by heating the corresponding phenol (B47542) in neat this compound.

Sustainable Production of Precursors:

The environmental impact of this compound production is also linked to the synthesis of its precursor, diethyl malonate. Environmentally friendly and clean preparation methods for diethyl malonate have been developed, focusing on the circulation of industrial water to achieve zero wastewater discharge, economizing raw materials, and reducing production costs.

Green Chemistry Metrics:

To quantify the "greenness" of a chemical process, various metrics have been developed. These include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). Applying these metrics to the synthesis of this compound can help in identifying areas for improvement and in comparing the sustainability of different synthetic routes. For example, a process with a high atom economy will convert a greater proportion of the reactants into the desired product, thus generating less waste.

Interactive Data Table: Comparison of Synthetic Protocols for Reactions Involving this compound